- Preparation method of 2- (4-nitrophenyl) butyric acid, China, , ,

Cas no 94814-82-1 (Indobufen Impurity 4)

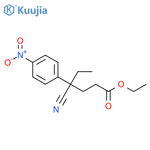

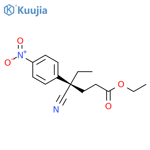

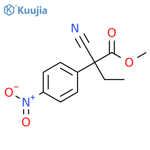

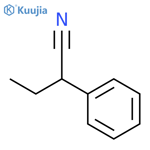

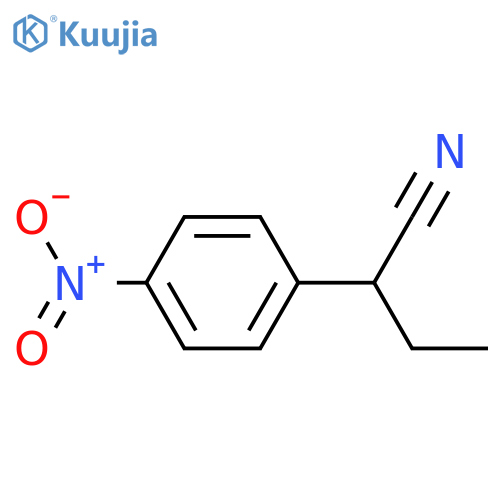

Indobufen Impurity 4 structure

Nome del prodotto:Indobufen Impurity 4

Numero CAS:94814-82-1

MF:C10H10N2O2

MW:190.198602199554

CID:5011635

Indobufen Impurity 4 Proprietà chimiche e fisiche

Nomi e identificatori

-

- Butyronitrile, 2-(p-nitrophenyl)- (6CI)

- α-Ethyl-4-nitrobenzeneacetonitrile (ACI)

- 2-(4-Nitrophenyl)butanenitrile

- 2-(4-Nitrophenyl)butanonitrile

- 2-(4-Nitrophenyl)butyronitrile

- Indobufen Impurity 1

- Indobufen Impurity 4

-

- Inchi: 1S/C10H10N2O2/c1-2-8(7-11)9-3-5-10(6-4-9)12(13)14/h3-6,8H,2H2,1H3

- Chiave InChI: FXHXUBNWGNUKGM-UHFFFAOYSA-N

- Sorrisi: N#CC(CC)C1C=CC([N+](=O)[O-])=CC=1

Indobufen Impurity 4 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation of glutethimide enantiomers, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 40 h, rt

Riferimento

- Racemization process, United States, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: 1,1′-(1,4-Dihydro-2,6-dimethyl-3,5-pyridinediyl)bis[ethanone] Catalysts: L-Proline Solvents: Dimethyl sulfoxide ; 24 h, 25 °C

Riferimento

- Direct amino acid-catalyzed cascade reductive alkylation of arylacetonitriles: high-yielding synthesis of ibuprofen analogs, Tetrahedron Letters, 2010, 51(40), 5246-5251

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 35 °C; 30 min, 30 - 35 °C

Riferimento

- Production of (R)-aminoglutethimide: a new route from 1-chloro-4-nitrobenzene, Organic Process Research & Development, 1999, 3(6), 442-450

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Nitric acid

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Chiral compounds and their resolution synthesis using enantioselective esterases, United States, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Nitric acid ; -4 - 0 °C

1.2 1 h, -5 °C; -5 °C → 0 °C; 1 h, 0 °C

1.2 1 h, -5 °C; -5 °C → 0 °C; 1 h, 0 °C

Riferimento

- Preparation of (S)-(-)- and (R)-(+)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-diones as well as novel intermediate compounds, Poland, , ,

Indobufen Impurity 4 Raw materials

- 2-Phenylbutyronitrile

- Benzenebutanoic acid, γ-cyano-γ-ethyl-4-nitro-, ethyl ester

- Benzeneacetic acid, α-cyano-α-ethyl-4-nitro-, methyl ester

Indobufen Impurity 4 Preparation Products

Indobufen Impurity 4 Letteratura correlata

-

Joel R. Kosowan,Zemane W'Giorgis,Ravneet Grewal,Tabitha E. Wood Org. Biomol. Chem. 2015 13 6754

94814-82-1 (Indobufen Impurity 4) Prodotti correlati

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

Fornitori consigliati

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso